molecular formula C9H8BrClFNO B2354172 N-(4-bromo-2-fluorophenyl)-2-chloropropanamide CAS No. 923126-09-4

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

Cat. No. B2354172
CAS RN: 923126-09-4
M. Wt: 280.52
InChI Key: GMGBYEGRJYBWOL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (BFCPA) is a synthetic organic compound that has been studied extensively in recent years due to its potential biological applications. BFCPA is a member of the bromo-fluoro-chloro-propanoic acid (BFPCA) family of compounds, which have been studied for their ability to bind to and activate nuclear receptors, such as the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). BFCPA has several advantages over other members of the BFPCA family, including its high solubility in water and its low toxicity.

Scientific Research Applications

Radiotracer Development

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is utilized in the development of radiotracers for PET (Positron Emission Tomography) imaging. The feasibility of nucleophilic displacement of bromide with [18F]fluoride is demonstrated in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antipathogenic Applications

The chemical structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide contributes to the antimicrobial and antipathogenic properties of various derivatives. For instance, thiourea derivatives, including those with bromide or fluorine atoms, have demonstrated significant activity against bacterial strains capable of biofilm formation, suggesting potential development into antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).

Synthesis of Pharmaceutical Intermediates

This compound plays a role in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, a widely used cholesterol-lowering medication. The synthesis involves condensation reactions using derivatives of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (Yi-fan, 2010).

Cancer Research

Derivatives of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide have been evaluated for their cytotoxic effects against cancer cells. Some compounds show significant cytotoxicity and selectivity, particularly against HeLa cells, and are investigated as potential inhibitors of epidermal growth factor receptor tyrosine kinase, a key target in cancer therapy (Mphahlele, Paumo & Choong, 2017).

Mechanism of Action

Target of Action

A structurally similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, has been reported to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of long-term diabetes complications.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGBYEGRJYBWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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